molecular formula C5H12OS B2473428 2-Methyl-3-(methylsulfanyl)propan-1-ol CAS No. 476301-86-7

2-Methyl-3-(methylsulfanyl)propan-1-ol

Cat. No.: B2473428
CAS No.: 476301-86-7
M. Wt: 120.21
InChI Key: NYVHEVOGMWMRLJ-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylsulfanyl)propan-1-ol (CAS: Not explicitly provided; molecular formula: C₅H₁₂OS) is a branched primary alcohol containing a methylsulfanyl (-SMe) group at the β-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl (-OH) group and hydrophobic contributions from the methylsulfanyl substituent.

Properties

IUPAC Name

2-methyl-3-methylsulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVHEVOGMWMRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-chloropropanol with sodium methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(methylsulfanyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(methylsulfanyl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the methylsulfanyl group can participate in nucleophilic and electrophilic reactions. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Methyl-3-(methylsulfanyl)propan-1-ol with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point* Solubility* Applications/Notes
This compound C₅H₁₂OS ~120.21 -OH, -SMe Moderate Partial in polar solvents Fragrance intermediates, pharmaceuticals (inferred)
1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol C₁₀H₁₃ClOS 216.73 -OH, -SMe, -Cl (aromatic) Higher (liquid at RT) Low aqueous solubility Specialty chemicals, drug synthesis
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 -OH, two -CH₃, tolyl (aromatic) High Lipophilic Fragrances (IFRA-regulated)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 171.26 -OH, -NHCH₃, thiophene Moderate Polar aprotic solvents Pharmaceutical impurities

*Boiling points and solubility are inferred based on structural trends.

Key Observations:
  • Molecular Weight and Branching : The target compound has a lower molecular weight (~120.21 g/mol) compared to aromatic derivatives (e.g., 216.73 g/mol for the chlorophenyl analog) , which reduces its boiling point and enhances volatility.
  • Hydrogen Bonding: The -OH group enables hydrogen bonding, but the methylsulfanyl group (-SMe) lacks hydrogen-bond donor capacity, unlike amino (-NH) groups in compound . This reduces aqueous solubility compared to amino alcohols.
  • Aromatic vs. Aliphatic Substituents : Aromatic rings (e.g., chlorophenyl, tolyl) increase molecular rigidity and lipophilicity, as seen in compounds and , whereas aliphatic substituents (e.g., -SMe) enhance flexibility and moderate polarity.

Reactivity and Functional Group Interactions

  • Oxidation Sensitivity: The -SMe group in this compound is less prone to oxidation than thiophene or aromatic amino groups (e.g., compound ), which may undergo electrophilic substitution or oxidation.
  • Acidity: The -OH group’s acidity is weaker than phenolic -OH (e.g., naphthalen-1-ol in ) but stronger than aliphatic alcohols due to electron-withdrawing effects of -SMe.
  • Nucleophilic Substitution: The β-methylsulfanyl group may act as a weak electron donor, influencing reactivity in substitution reactions compared to chlorophenyl derivatives .

Biological Activity

2-Methyl-3-(methylsulfanyl)propan-1-ol, also known as 3-(methylthio)-1-propanol, is an organic compound characterized by its methylthio group and propanol backbone. This compound has garnered attention due to its presence in various foods and its potential biological activities. Understanding its biological activity is crucial for assessing its implications in food science, health, and potential therapeutic applications.

  • Molecular Formula : C₄H₁₀OS
  • Molecular Weight : Approximately 106.19 g/mol
  • Structure : The compound features a methylthio group (-S-CH₃) attached to a propanol backbone, contributing to its distinct flavor profile and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily linked to its interaction with metabolic pathways involving sulfur-containing amino acids. Its detection in foods suggests potential health implications and roles in flavor chemistry.

Flavor Profile and Dietary Implications

The compound is noted for its sweet, onion-like flavor, making it relevant in food chemistry. It has been identified in several foods, including:

  • Beans
  • Citrus Fruits
    This presence indicates a potential role as a biomarker for dietary intake and highlights its significance in nutritional studies.

While specific mechanisms remain under investigation, preliminary studies suggest that this compound may influence:

  • Metabolic Pathways : Interactions with metabolic pathways related to sulfur metabolism.
  • Antioxidant Activity : Potential effects on oxidative stress markers in biological systems.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with structurally similar compounds. The following table summarizes these comparisons:

Compound NameMolecular FormulaNotable Features
This compoundC₄H₁₀OSSweet onion-like flavor; found in various foods
3-(Methylthio)-2-butanolC₅H₁₂OSSimilar thioether structure; slightly longer chain
4-Methylthio-1-butanolC₅H₁₂OSContains a longer butyl chain; different flavor profile
3-ThiomethylpropanalC₄H₈OSAldehyde form; different reactivity due to carbonyl group

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Flavor Chemistry Studies : Research has demonstrated the compound's role in the flavor profiles of tropical fruits, where it contributes to the overall sensory experience.
  • Nutritional Studies : Investigations into dietary sources have highlighted the importance of this compound as a marker for sulfur intake from plant-based foods.
  • Antioxidant Research : Some studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress.

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